Lipophilicity and Polarity Comparison
[1(2H),4'-Bipyridin]-2-one exhibits a calculated LogP of 1.2325 and TPSA of 34.89 Ų . In comparison, the prototypical chelator 2,2′-bipyridine has a predicted LogP of approximately 1.5 and TPSA of 25.78 Ų [1], while 4,4′-bipyridine has a predicted LogP of approximately 0.8-1.0 and TPSA of 25.78 Ų [2]. The target compound thus occupies a distinct physicochemical space—intermediate lipophilicity between the two common isomers but with significantly higher topological polar surface area (34.89 vs. 25.78 Ų).
| Evidence Dimension | Calculated LogP (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.2325; TPSA = 34.89 Ų |
| Comparator Or Baseline | 2,2′-Bipyridine: LogP ≈ 1.5, TPSA = 25.78 Ų; 4,4′-Bipyridine: LogP ≈ 0.8-1.0, TPSA = 25.78 Ų |
| Quantified Difference | LogP difference: +0.2 to +0.4 vs. 2,2′-bipyridine, +0.2 to +0.4 vs. 4,4′-bipyridine; TPSA difference: +9.11 Ų vs. both isomers (35% increase) |
| Conditions | In silico prediction using standard fragmentation methods; values from vendor datasheets and public databases |
Why This Matters
The distinct LogP/TPSA profile predicts different solubility, membrane permeability, and pharmacokinetic behavior compared to common bipyridine isomers, making this compound unsuitable for simple one-for-one substitution in lead optimization campaigns.
- [1] DrugBank. 2,2′-Bipyridine. DB01863. Predicted LogP: 1.5, TPSA: 25.78 Ų. View Source
- [2] PubChem. 4,4′-Bipyridine. CID: 11107. XLogP3: 0.8, TPSA: 25.8 Ų. View Source
